tert-Butyl 12-aminododecanoate
Description
Significance as a Versatile Chemical Building Block and Intermediate
Tert-Butyl 12-aminododecanoate's utility as a chemical building block stems from its two reactive functional groups. The primary amine can readily participate in reactions such as amidation, while the tert-butyl ester provides a protected carboxylic acid that can be deprotected under specific conditions. This dual functionality allows for sequential and controlled modifications, making it an ideal starting material for the synthesis of more complex molecules.
The primary method for synthesizing this compound involves the esterification of 12-aminododecanoic acid. vulcanchem.com A common laboratory-scale synthesis involves treating 12-aminododecanoic acid with thionyl chloride, followed by reaction with a bicarbonate solution. google.com
The "tert-butyl" group serves as a protecting group for the carboxylic acid. This protection is crucial in multi-step syntheses where the carboxylic acid needs to remain unreactive while other parts of the molecule are being modified. The tert-butyl group can be selectively removed using acids like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). mdpi.comnih.gov This deprotection step regenerates the carboxylic acid, which can then participate in further reactions.
The long 12-carbon chain of this compound provides hydrophobicity and flexibility to the molecules it is incorporated into. This property is particularly useful in applications such as drug delivery and materials science.
Overview of Interdisciplinary Research Trajectories and Academic Relevance
The versatile nature of this compound has led to its application in a wide array of research fields, highlighting its interdisciplinary importance.
Materials Science and Polymer Chemistry:
In materials science, this compound is utilized in the creation of self-assembled monolayers (SAMs). nih.govrsc.orgnih.govethz.ch SAMs are highly ordered molecular layers that form spontaneously on a substrate, and they can be used to modify the surface properties of materials. The amino group of this compound can be anchored to a surface, while the long alkyl chain contributes to the formation of a well-ordered monolayer.
Furthermore, it serves as a monomer or a chain extender in the synthesis of various polymers. cmu.edutkk.fiescholarship.org The ability to incorporate this long-chain amino acid ester into polymer backbones allows for the tuning of material properties such as flexibility, hydrophobicity, and biodegradability. For instance, it is a monomer used in the production of Polyamide-12, a type of nylon. google.comnih.gov
Medicinal Chemistry and Drug Delivery:
In the field of medicinal chemistry, this compound is a key intermediate in the synthesis of various biologically active molecules and drug delivery systems. vulcanchem.comgoogle.com It can be used as a linker to conjugate drugs to targeting moieties or to create prodrugs. mdpi.comnih.gov Prodrugs are inactive compounds that are converted into active drugs within the body. For example, derivatives of this compound have been used in the development of prodrugs for the anticancer agent thapsigargin. mdpi.comnih.gov
The long aliphatic chain can enhance the lipophilicity of a drug molecule, which can improve its ability to cross cell membranes. Its derivatives have also been explored for their potential to enhance photosensitization under UV light, with applications in photodynamic therapy. vulcanchem.com
Biotechnology and Bioconjugate Chemistry:
In biotechnology, the amino group of this compound provides a convenient handle for attaching it to biomolecules such as peptides and proteins. This process, known as bioconjugation, is used to create hybrid molecules with combined properties. For example, it has been used in the synthesis of lipopeptides, which can self-assemble into structures like micelles for various biological applications. scirp.org
Recent studies have also identified this compound as a metabolite produced by certain pathogenic and endophytic bacteria, such as Escherichia coli and Bacillus subtilis, suggesting potential roles in microbial interactions and signaling. researchgate.netvisionpublisher.inforesearchgate.net
Interactive Data Table: Properties of this compound
| Property | Value |
| CAS Number | 245048-08-2 bldpharm.commolport.com |
| Molecular Formula | C16H33NO2 bldpharm.commolport.com |
| Molecular Weight | 271.44 g/mol bldpharm.comcymitquimica.com |
| Appearance | Solid sigmaaldrich.com |
| Storage Temperature | -20°C bldpharm.comsigmaaldrich.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 12-aminododecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO2/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h4-14,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVHMOWZIFLAOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Studies of Tert Butyl 12 Aminododecanoate
Established Synthetic Pathways for Long-Chain Amino Esters
Traditional synthetic routes to long-chain amino esters like tert-butyl 12-aminododecanoate rely on well-established organic reactions. These methods, while generally effective, often involve harsh reaction conditions and the use of hazardous reagents.
Esterification Reactions Utilizing Acid Catalysis
The direct acid-catalyzed esterification of carboxylic acids with alcohols is a fundamental method for ester synthesis. In the context of tert-butyl esters, the use of tert-butanol (B103910) is often challenging due to the alcohol's propensity to dehydrate to isobutylene (B52900) under acidic conditions. ebi.ac.uk A more common and effective approach is the acid-catalyzed addition of the carboxylic acid to isobutene. google.comthieme.de
This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of isobutene to form the stable tert-butyl cation, which is then attacked by the carboxylate oxygen of 12-aminododecanoic acid. This method avoids the generation of water as a byproduct, which can be a limiting factor in traditional Fischer esterification. The reaction can be summarized as follows:
Reaction Scheme: Acid-Catalyzed Esterification of 12-Aminododecanoic Acid with Isobutene
| Reactants | Catalyst | Product |
| 12-Aminododecanoic Acid, Isobutene | H₂SO₄ or TsOH | This compound |
A variety of acidic catalysts, both soluble mineral acids and insoluble acidic exchanger resins, have been employed for the synthesis of tert-butyl esters from carboxylic acids and isobutene. google.com Recent advancements have also explored the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297) as a highly efficient system for the tert-butylation of free amino acids, offering faster reaction times and higher yields compared to conventional methods. thieme-connect.comorganic-chemistry.orgresearchgate.net
Thionyl Chloride Mediated Esterification of Carboxylic Acids
Thionyl chloride (SOCl₂) is a versatile reagent in organic synthesis, primarily used to convert carboxylic acids into acyl chlorides. organic-chemistry.orgnih.gov The direct esterification of a carboxylic acid using thionyl chloride and an alcohol proceeds through the in-situ formation of the acyl chloride intermediate. This highly reactive intermediate is then readily attacked by the alcohol, in this case, tert-butanol, to form the corresponding ester.
Step 1: Acyl Chloride Formation H₂N-(CH₂)₁₁-COOH + SOCl₂ → [H₂N-(CH₂)₁₁-COCl] + SO₂ + HCl
Step 2: Esterification [H₂N-(CH₂)₁₁-COCl] + (CH₃)₃COH → H₂N-(CH₂)₁₁-COO-C(CH₃)₃ + HCl
One of the challenges in this method is the potential for side reactions, particularly with the amino group of 12-aminododecanoic acid, which could react with thionyl chloride or the acyl chloride intermediate. Therefore, protection of the amino group, for instance as a hydrochloride salt, is often a necessary prerequisite for this synthetic approach. While thionyl chloride is highly effective, the generation of corrosive HCl gas and SO₂ necessitates careful handling and reaction setup.
Synthesis from Omega-Undecylenic Acid Derivatives
An alternative and industrially relevant approach to 12-aminododecanoic acid and its esters involves the use of renewable feedstocks, such as undecylenic acid, which is derived from castor oil. wikipedia.org A patented process describes a method for producing 12-aminododecanoic acid or its ester derivatives from undecylenic acid. google.com
This multi-step synthesis typically involves:
Hydrobromination: The terminal double bond of undecylenic acid is hydrobrominated to yield 11-bromoundecanoic acid. guidechem.com
Cyanation: The bromo-derivative is then converted to 11-cyanoundecanoic acid via nucleophilic substitution with a cyanide salt. guidechem.com
Reduction and Esterification: The nitrile group is subsequently reduced to a primary amine, and the carboxylic acid can be esterified to yield the final product. The reduction of the nitrile can be achieved through catalytic hydrogenation. chemicalbook.com
This pathway provides a route to the C12 amino acid backbone from a readily available C11 precursor, showcasing a practical application of carbon chain extension in chemical synthesis.
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry is increasingly focused on the development of more sustainable and efficient processes. This includes the use of biocatalysis and the optimization of reaction cascades to minimize waste and improve atom economy.
Biocatalytic and Multi-Enzyme Cascade Syntheses from Renewable Resources
Biocatalysis offers a green alternative to traditional chemical synthesis, often providing high selectivity and operating under mild reaction conditions. The synthesis of ω-amino acids and their esters from renewable resources has been a significant area of research. Engineered microorganisms, such as Escherichia coli, have been developed to produce the methyl ester of 12-aminododecanoic acid from renewable dodecanoic acid methyl ester. nih.govucl.ac.uk
This whole-cell biocatalytic system employs an orthogonal pathway that functions in parallel to the native metabolism of the host organism. The key enzymatic steps in this cascade typically include:
Hydroxylation: An alkane monooxygenase introduces a hydroxyl group at the terminal carbon of the fatty acid ester.
Oxidation: An alcohol dehydrogenase oxidizes the terminal alcohol to an aldehyde.
Transamination: A transaminase converts the aldehyde into the desired primary amine, utilizing an amino donor such as L-alanine.
Table of Key Enzymes in the Biocatalytic Cascade for ω-Amino Ester Synthesis
| Enzyme Class | Function | Substrate | Product |
| Alkane Monooxygenase | Terminal Hydroxylation | Dodecanoic acid methyl ester | 12-Hydroxydodecanoic acid methyl ester |
| Alcohol Dehydrogenase | Oxidation | 12-Hydroxydodecanoic acid methyl ester | 12-Oxododecanoic acid methyl ester |
| ω-Transaminase | Amination | 12-Oxododecanoic acid methyl ester | 12-Aminododecanoic acid methyl ester |
Process optimization for these biocatalytic systems focuses on improving substrate uptake, ensuring efficient cofactor regeneration, and enhancing the flux through the synthetic pathway. ucl.ac.uk The use of renewable feedstocks like vegetable oils further enhances the sustainability of this approach. nih.gov
Carbon Chain Extension Strategies for Functionalized Derivatives
The synthesis of functionalized derivatives of this compound can be achieved through various carbon chain extension strategies. One classical and versatile method is the malonic ester synthesis. libretexts.org This method allows for the introduction of a two-carbon unit to an alkyl halide, effectively extending the carbon chain.
A general scheme for applying this to a precursor of 12-aminododecanoic acid would involve:
Conversion of a suitable C10 precursor (e.g., 10-bromodecanoic acid) into its tert-butyl ester.
Reaction of the ω-bromo ester with diethyl malonate in the presence of a base.
Hydrolysis of the resulting diester and subsequent decarboxylation to yield the C12 carboxylic acid backbone, which can then be further functionalized.
More modern approaches to derivatization include late-stage C-H functionalization, which allows for the direct introduction of functional groups at specific positions on the alkyl chain, potentially offering more efficient and atom-economical routes to novel derivatives. nih.govacs.org These advanced methods provide powerful tools for creating a diverse range of functionalized long-chain amino esters for various applications.
Nitrilation and Hydrogenation Processes for Omega-Amino Esters
The synthesis of omega-amino esters often involves the transformation of a corresponding nitrile ester through catalytic hydrogenation. This industrial process is a cornerstone for producing monomers used in the manufacture of high-performance polyamides. sintef.no The reaction typically involves the reduction of a nitrile group to a primary amine in the presence of a catalyst and hydrogen gas.
The hydrogenation of nitrile esters is a complex process that can be influenced by several factors, including the choice of catalyst, solvent, temperature, and pressure. To suppress the formation of secondary and tertiary amines, which are common side products, ammonia (B1221849) is often added to the reaction mixture. sintef.no The reaction is typically carried out in a stirred tank reactor under elevated temperature and pressure to ensure efficient conversion. sintef.no
Key Parameters in Nitrile Ester Hydrogenation:
| Parameter | Typical Range | Purpose |
| Temperature | 90 - 120 °C | To increase reaction rate |
| Pressure | 70 - 90 barg | To increase hydrogen solubility |
| Catalyst | Heterogeneous (e.g., Nickel-based) | To facilitate the reduction of the nitrile group |
| Solvent | Methyl-cyclohexane | To dissolve reactants and manage heat |
| Additive | Ammonia | To suppress the formation of secondary and tertiary amine byproducts |
This table summarizes typical reaction conditions for the catalytic hydrogenation of nitrile esters to amino esters. sintef.no
A proposed reaction mechanism involves the initial reduction of the nitrile to an imine intermediate, which is then further hydrogenated to the primary amine. The presence of ammonia helps to shift the equilibrium away from the formation of secondary amines by reacting with the imine intermediate. sintef.no
Dehydration Reactions for Amino Acid Ester Formation
The formation of an ester from a carboxylic acid and an alcohol is a classic example of a dehydration or condensation reaction, where a molecule of water is eliminated. byjus.comstudy.com This process, known as esterification, is fundamental to the synthesis of amino acid esters. pearson.com In the context of this compound, this would involve the reaction between 12-aminododecanoic acid and tert-butanol.
These reactions are typically catalyzed by an acid and involve the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of water yields the ester. pearson.com The formation of peptide bonds between amino acids is another prominent example of a dehydration synthesis reaction, resulting in an amide linkage. byjus.comlibretexts.org
Recent research has demonstrated the formation of amino acid decyl esters through the dehydration of decanol (B1663958) and various amino acids, highlighting a plausible prebiotic pathway for the formation of amphiphilic molecules. nih.gov
Strategic Derivatization through Protective Group Chemistry
The selective modification of bifunctional molecules like this compound relies heavily on the use of protecting groups. These chemical moieties temporarily block one reactive site, allowing for transformations to occur at another.
tert-Butyl Ester Protection in Organic Synthesis
The tert-butyl ester is a widely utilized protecting group for carboxylic acids due to its stability under a range of conditions, including exposure to nucleophiles and reducing agents. thieme-connect.com Its removal, or deprotection, is conveniently achieved under acidic conditions, which cleave the ester to release the carboxylic acid and isobutylene. thieme-connect.comlibretexts.org
Methods for the formation of tert-butyl esters include the reaction of a carboxylic acid with isobutylene in the presence of an acid catalyst, or with tert-butanol. thieme-connect.comresearchgate.net A recently developed method involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which allows for the direct and rapid formation of tert-butyl esters from free amino acids in good yields. thieme-connect.comorganic-chemistry.org
Common Methods for tert-Butyl Ester Formation:
| Reagents | Conditions | Reference |
| Isobutylene, Acid Catalyst | - | thieme-connect.comgoogle.com |
| tert-Butanol, Condensing Agent | - | thieme-connect.comresearchgate.net |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | - | thieme-connect.com |
| Bis(trifluoromethanesulfonyl)imide, tert-Butyl Acetate | Mild, rapid | thieme-connect.comorganic-chemistry.org |
This table outlines common reagents and conditions for the synthesis of tert-butyl esters.
Fmoc Protection for Amine Functionality in Peptide Chemistry
The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for amines, particularly crucial in solid-phase peptide synthesis (SPPS). wikipedia.orggenscript.com Its stability towards acidic conditions allows for the selective deprotection of other acid-labile groups, such as tert-butyl esters, making the Fmoc/tBu protection scheme orthogonal. total-synthesis.comiris-biotech.de
The introduction of the Fmoc group is typically achieved by reacting an amine with Fmoc-Cl or Fmoc-OSu. wikipedia.org Deprotection is readily accomplished using a mild base, most commonly a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). wikipedia.orggenscript.com This process results in the cleavage of the Fmoc group, generating a free amine and a dibenzofulvene byproduct, which can be monitored by UV spectroscopy to track the reaction's progress. wikipedia.orgchempep.com
Key Features of Fmoc Protection:
| Feature | Description |
| Protection | Reacts with primary and secondary amines to form a stable carbamate. |
| Deprotection | Cleaved by mild bases, typically 20% piperidine in DMF. |
| Orthogonality | Stable to acidic conditions used to remove other protecting groups like Boc and tBu. |
| Monitoring | The dibenzofulvene byproduct allows for UV monitoring of the deprotection step. |
This table summarizes the key characteristics of the Fmoc protecting group in peptide synthesis. wikipedia.orggenscript.comiris-biotech.de
Formation of Hydrochloride Salts for Stability and Handling
Amino acid esters are frequently converted into their hydrochloride salts to enhance their stability and improve their handling characteristics. quora.com The salt form generally exhibits increased stability against hydrolysis and degradation compared to the free base. quora.com This is particularly important for long-term storage.
Furthermore, hydrochloride salts often have improved solubility in aqueous solutions, which can be advantageous in various applications. quora.com The formation of the hydrochloride salt is typically achieved by treating the free amine with hydrochloric acid. google.com In peptide synthesis, after the removal of an acid-labile protecting group like Boc, the resulting amino group is protonated, forming a salt that must be neutralized before the next coupling step. core.ac.uk While tertiary bases are commonly used for this in situ deprotonation, this can sometimes lead to side reactions. core.ac.uk
Advantages of Hydrochloride Salt Formation:
| Property | Benefit |
| Increased Stability | Protects the ester from hydrolysis and degradation, leading to a longer shelf life. quora.com |
| Improved Solubility | Enhances water solubility, facilitating formulation and handling. quora.com |
| Easier Handling | Crystalline solids are often easier to handle and weigh than oils or free bases. |
This table highlights the advantages of converting amino acid esters into their hydrochloride salts.
Applications in Polymer Science and Advanced Materials Research
Role as a Monomer in Polyamide Synthesis
The most prominent application of tert-Butyl 12-aminododecanoate is as a precursor in the synthesis of long-chain aliphatic polyamides. The Boc-protected amine allows for precise chemical manipulation before its conversion to the reactive amine needed for polymerization.
This compound serves as a protected precursor to ω-aminododecanoic acid, the direct monomer for Nylon-12. d-nb.infonih.gov Nylon-12 is a high-performance engineering thermoplastic valued for its excellent mechanical properties, including good impact strength, low water absorption, high thermal stability, and resistance to chemicals and UV radiation. nih.gov The traditional synthesis of the Nylon-12 monomer, laurolactam, involves complex petrochemical routes with significant environmental concerns. nih.govmdpi.com
Researchers are actively developing alternative, bio-based synthesis routes starting from renewable feedstocks like vegetable oils to produce ω-aminododecanoic acid. mdpi.comnih.gov In these multi-enzyme cascade processes, dodecanoic acid (lauric acid) is converted into ω-aminododecanoic acid. nih.govnih.gov The use of protected forms like this compound is a standard strategy in subsequent chemical polymerization steps to control the reaction and achieve high molecular weight polymers. The synthesis of related semi-aromatic polyamides, such as PA-12,T, also utilizes long-chain diamines derived from similar precursors, highlighting the versatility of the C12 backbone in creating a range of high-performance copolymers. researchgate.netresearchgate.net
The incorporation of long-chain monomers like 12-aminododecanoic acid (derived from this compound) has a profound impact on the final properties of the polymer. The long, flexible aliphatic chain between amide linkages in Nylon-12 reduces the concentration of hydrogen bonds compared to short-chain nylons (e.g., Nylon-6). This structural feature is directly responsible for several of Nylon-12's characteristic properties.
| Property | Influence of Long (C12) Monomer Chain | Comparison with Short-Chain Nylons |
| Moisture Absorption | Lower, due to increased hydrophobicity of the long alkyl chain. | Significantly higher in Nylon-6, affecting dimensional stability. |
| Flexibility | Higher, due to greater rotational freedom between amide groups. | More rigid and stiff. |
| Melting Point | Lower (approx. 179 °C for Nylon-12). | Higher (approx. 220 °C for Nylon-6). |
| Chemical Resistance | Excellent resistance to oils, fuels, and hydraulic fluids. | Good, but more susceptible to certain polar solvents. |
| Density | Lower. | Higher. |
The study of how monomer chain length affects polymer characteristics is crucial for designing materials with tailored performance. For instance, research into copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) shows that incorporating longer side chains reduces crystallinity and enhances elastomeric properties, a principle that also applies to the main chain structure of polyamides. mdpi.com
Development of Biodegradable Polymer Systems
The push for sustainability has spurred research into biodegradable polymers derived from renewable resources. mdpi.com While Nylon-12 itself is not readily biodegradable, its monomer, 12-aminododecanoic acid, can be produced from biological feedstocks. nih.gov This aligns with the broader goal of creating a bio-based economy for plastics. nrel.gov Furthermore, the principles of polymer design allow for the creation of novel biodegradable materials by incorporating monomers like 12-aminododecanoic acid into different polymer backbones, such as polyesters or other copolyamides, to modulate degradation rates and mechanical properties. mdpi.comnih.gov The use of bio-derived long-chain monomers is a key strategy in developing new polymers that offer performance advantages while also being more environmentally benign.
Utilization in Polymerizable Surfactants and Surface Modification
The bifunctional nature of 12-aminododecanoic acid, accessible from this compound, makes it suitable for applications in surface science. A significant example is its use in the surface modification of layered polysilanes. scispace.com Layered polysilanes are two-dimensional crystalline silicon structures that can be functionalized by reacting them with molecules containing reactive groups.
In one study, layered polysilane was successfully reacted with 12-aminododecanoic acid. scispace.com The amino group covalently bonds to the silicon layers, while the carboxylic acid end remains available for further functionalization or to alter the surface properties. This type of surface modification can be used to:
Change the hydrophilicity or hydrophobicity of a surface.
Introduce specific functionalities for sensing or catalytic applications.
Improve the compatibility between a polymer matrix and a filler material.
This application demonstrates the utility of the compound beyond its role as a simple monomer, positioning it as a tool for creating advanced, functional surfaces on inorganic polymer architectures. scispace.com
Contribution to High-Performance Polymers from Bio-Derived Feedstocks
There is a major global effort to replace petroleum-based feedstocks with renewable, bio-based alternatives for the production of high-performance materials. wisc.eduwur.nlcofc.edu this compound is central to this effort as a protected precursor for Nylon-12, a polymer that is considered a high-performance material. The development of robust biotechnological routes to produce ω-aminododecanoic acid from glucose or plant-oil-derived fatty acids is a key research focus. d-nb.infonih.gov
These bio-based pathways offer several advantages:
Sustainability: Reduces reliance on finite fossil fuel resources. energy.gov
Environmental Impact: Can potentially lower the carbon footprint of polymer production.
Novel Materials: Bio-based feedstocks can provide access to unique chemical structures not easily obtained through traditional chemistry, leading to new polymers with advantageous properties. nrel.gov
The successful biosynthesis of the Nylon-12 monomer is a prime example of how biotechnology can be harnessed to create sustainable supply chains for established high-performance polymers. nih.gov
Functionalization of Polymeric Architectures
Functionalization refers to the process of modifying a polymer to impart new properties or capabilities. This compound, by providing access to 12-aminododecanoic acid, serves as a functionalizing agent. The terminal amine and carboxylic acid groups can be used to attach this long alkyl chain to other polymer structures.
As demonstrated with layered polysilanes, the amino group can anchor the C12 chain to a surface. scispace.com Similarly, the carboxylic acid group could be used to graft these chains onto polymers with hydroxyl or amine functionalities, such as polyvinyl alcohol or polyamines. This grafting can significantly alter the properties of the host polymer, for example by:
Increasing Hydrophobicity: Improving moisture resistance.
Acting as an Internal Plasticizer: Increasing flexibility and reducing brittleness.
Creating Amphiphilic Structures: Useful for compatibilizing polymer blends or for self-assembly applications.
This ability to precisely modify existing polymer architectures opens up possibilities for creating new materials with tailored performance profiles for advanced applications. mdpi.com
Role in Chemical Biology and Bioconjugation Strategies
Design and Synthesis of Linkers and Spacers in Bioconjugate Chemistry
The molecular architecture of tert-Butyl 12-aminododecanoate lends itself to the creation of linkers and spacers, which are crucial components in the construction of stable and effective bioconjugates. The long dodecanoate (B1226587) chain provides spatial separation between conjugated molecules, which can be critical for maintaining their individual biological activities and improving solubility.
Facilitating Covalent Attachment of Biomolecules
The primary amine group of this compound serves as a reactive handle for the covalent attachment to various biomolecules, including proteins and peptides. This is typically achieved through amide bond formation with carboxylic acid groups present on the target biomolecule, a reaction often facilitated by carbodiimide (B86325) coupling agents. The tert-butyl ester group provides a stable protecting group for the carboxylic acid end, preventing its participation in unintended reactions during the conjugation process. This allows for a stepwise and controlled approach to building complex bioconjugates. The long C12 chain can help to overcome steric hindrance, allowing the reactive amine to access conjugation sites on the surface of complex biomolecules.
Construction of Targeted Delivery Systems
The general strategy involves the initial reaction of the amine group of this compound with a functional group on the payload. Following this, the tert-butyl ester is deprotected to reveal a carboxylic acid, which can then be activated and reacted with a functional group, such as a lysine (B10760008) residue, on the antibody. This modular approach allows for the synthesis of well-defined drug-linker intermediates that can be subsequently conjugated to the targeting protein. The use of long-chain amino esters like this compound is a recognized strategy in the design of linkers for ADCs to ensure stability in circulation and efficient payload release at the target site. mdpi.com
Chemical Probes and Imaging Agents
The development of sensitive and specific chemical probes and imaging agents is essential for understanding complex biological processes at the molecular level. The structural features of this compound make it a valuable component in the synthesis of these advanced tools.
Development of Immuno-SERS Microscopy Labels
Surface-Enhanced Raman Scattering (SERS) is a powerful analytical technique that provides highly sensitive and specific detection of molecules. In immuno-SERS, antibodies are labeled with SERS-active nanoparticles to enable the targeted detection of antigens. The synthesis of these labels often involves the use of bifunctional linkers to attach the Raman reporter molecule and the antibody to the nanoparticle surface.
The amine group of this compound can be used to attach it to a SERS-active nanoparticle surface, either directly or through further functionalization. The long hydrocarbon chain acts as a spacer, projecting a functional group (derived from the deprotected ester) away from the nanoparticle surface. This terminal functional group can then be used to covalently attach an antibody. This spatial separation is crucial to ensure that the antibody retains its antigen-binding capability and is not sterically hindered by the nanoparticle.
Synthesis of Polycationic Dendrons for Cell Imaging
Dendrimers and dendrons are highly branched, well-defined macromolecules that have found numerous applications in biology and medicine, including as imaging agents. Polycationic dendrons, in particular, can interact with cell membranes and facilitate cellular uptake.
While specific examples detailing the use of this compound in the synthesis of polycationic dendrons for cell imaging are not readily found in primary literature, its structure is amenable to such applications. The primary amine could be used as an anchor point to a core molecule, and the ester, after deprotection, could be reacted with a branching unit containing multiple amine groups. Repetitive reaction cycles could lead to the generation of a polycationic dendron. The long aliphatic chain would provide flexibility to the dendritic structure.
Creation of Fluorescence Imaging Agents
Fluorescence imaging is a cornerstone of modern biological research. The development of novel fluorescent probes with tailored properties is an active area of investigation. Bifunctional linkers are often used to attach fluorescent dyes to targeting moieties.
In the synthesis of fluorescence imaging agents, the amine group of this compound can be reacted with an activated functional group on a fluorescent dye molecule. The resulting conjugate, after deprotection of the tert-butyl ester, would possess a terminal carboxylic acid. This carboxylic acid can then be activated and coupled to a targeting ligand, such as a peptide or a small molecule, to direct the fluorescent probe to a specific biological target. The 12-carbon spacer would serve to minimize potential quenching of the fluorophore by the targeting moiety and maintain the biological activity of the targeting ligand.
Scaffold for the Development of Bioactive Molecules
The molecular structure of this compound, featuring a long aliphatic chain and orthogonal protecting groups on its amino and carboxyl functionalities, makes it an attractive scaffold for the synthesis of diverse bioactive molecules. The 12-carbon linker can be used to span distances between different domains of a molecule or to anchor a molecule within a lipid bilayer, while the protected functional groups allow for selective chemical modifications.
Integration into Biomimetic Macrocyclic Inhibitors
While direct integration of this compound into specific, named biomimetic macrocyclic inhibitors is not extensively documented in publicly available literature, its structural motifs are highly relevant to this class of molecules. Macrocyclic peptides and peptidomimetics are of significant interest in drug discovery due to their ability to inhibit challenging protein-protein interactions. nih.gov These molecules often require flexible, lipophilic linkers to constrain the peptide backbone into a bioactive conformation or to span the distance between two recognition elements. drugdiscoverychemistry.com
The long aliphatic chain of this compound is well-suited for creating such "hydrophobic cross-links" within a macrocycle. nih.gov The length of the C12 chain can be crucial for achieving the optimal geometry for binding to a target protein. The tert-butyl ester and the free amine provide the necessary handles for peptide synthesis, allowing for the incorporation of this linker into a growing peptide chain and subsequent cyclization.
| Feature of this compound | Relevance in Macrocyclic Inhibitor Design |
| Long (C12) Aliphatic Chain | Provides flexibility and hydrophobicity to the macrocycle. Can span significant distances within a binding pocket. |
| Terminal Amine Group | Allows for amide bond formation with the carboxylic acid of an amino acid or peptide fragment. |
| tert-Butyl Ester Group | Protects the carboxylic acid during synthesis and can be deprotected under specific conditions for cyclization. |
Precursor in Compounds for Protein Degradation Studies
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. They consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The nature of the linker is critical for the efficacy of the PROTAC, influencing the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.govnih.gov
Alkyl and polyethylene (B3416737) glycol (PEG) chains are the most common motifs used in PROTAC linkers due to their synthetic accessibility and the ease with which their length can be tuned. nih.govresearchgate.net While the direct use of this compound in a published PROTAC is not explicitly detailed, its structure represents a viable precursor for a long-chain alkyl linker. The terminal amine and the carboxylic acid (after deprotection of the tert-butyl ester) would allow for its conjugation to the target-binding ligand and the E3 ligase ligand, respectively. The length of the C12 chain could be advantageous in cases where the two protein surfaces are distant, requiring a longer linker to facilitate their interaction. nih.gov
| Component of PROTAC | Role of a this compound-derived Linker |
| Target Protein Ligand | Connected to one end of the C12 alkyl chain. |
| E3 Ligase Ligand | Connected to the other end of the C12 alkyl chain. |
| Linker | The C12 alkyl chain itself, providing the necessary length and flexibility for ternary complex formation. |
Synthesis of Sphingolipid Sensors for Cellular Metabolism and Trafficking Investigations
Sphingolipids are a class of lipids that play crucial roles in cell structure and signaling. researchgate.net The de novo synthesis of sphingolipids begins in the endoplasmic reticulum with the condensation of serine and a long-chain fatty acyl-CoA. nih.govunifr.ch To study the complex metabolism and trafficking of sphingolipids, researchers often utilize fluorescently labeled or otherwise tagged analogs of natural sphingolipids. thermofisher.com
The synthesis of such molecular probes often requires building blocks that mimic the long-chain bases or fatty acids found in natural sphingolipids. nih.gov this compound, with its long C12 chain, serves as a potential precursor for the synthesis of sphingolipid analogs. The long aliphatic chain can mimic the acyl chain of ceramide or the backbone of a sphingoid base. The terminal amine and the carboxylic acid functionalities allow for the attachment of fluorophores, affinity tags, or other reporter groups, enabling the visualization and tracking of these synthetic probes within the cell.
Identification as a Metabolite in Microbial Systems
Beyond its synthetic utility, this compound has been identified as a metabolite in microbial systems. Specifically, its presence has been detected in studies of the gut bacterium Parabacteroides goldsteinii. This finding is documented in the NIH's National Metabolomics Data Repository (NMDR), within the Metabolomics Workbench.
The identification of this compound was made as part of a larger metabolomics study involving mono-cultured anaerobic gut bacteria. metabolomicsworkbench.org The data, available under Project ID PR000754, indicates the detection of this compound in the supernatant of Parabacteroides goldsteinii cultures. metabolomicsworkbench.org The analysis was performed using liquid chromatography-mass spectrometry (LC-MS).
The biological significance of this finding is yet to be fully elucidated. It is possible that this compound is a product of the metabolism of longer-chain fatty acids or amino acids by Parabacteroides goldsteinii. The presence of the tert-butyl group is intriguing, as this moiety is less common in natural metabolites. It may arise from the microbial degradation of larger molecules containing a tert-butyl group, or through a yet uncharacterized biosynthetic pathway. Further research is needed to understand the metabolic origins and the potential biological role of this compound within the gut microbiome.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Molecular Interactions
Quantum chemical calculations, rooted in the principles of quantum mechanics, provide a detailed understanding of the electronic structure of a molecule. nih.gov Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons and predict a variety of molecular properties without the need for empirical parameters. researchgate.net
For tert-Butyl 12-aminododecanoate, these calculations can reveal key aspects of its potential for molecular interactions. The analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity.
Furthermore, quantum chemical calculations can generate an electrostatic potential map. This map illustrates the charge distribution across the molecule, highlighting electron-rich regions (negative potential), such as the areas around the oxygen atoms of the ester group and the nitrogen of the amine, and electron-poor regions (positive potential), typically around the hydrogen atoms of the amine group. These charged regions are critical in governing non-covalent interactions, such as hydrogen bonding and electrostatic interactions with other molecules. For instance, the amine group can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.
Table 1: Illustrative Quantum Chemical Properties for this compound (Note: The following values are hypothetical and for illustrative purposes to demonstrate the type of data generated from quantum chemical calculations.)
| Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | 2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.6 eV | Relates to chemical stability and reactivity |
In Silico Analysis of Binding Modes
In silico analysis, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jscimedcentral.com This method is invaluable for understanding how a ligand, such as this compound, might interact with a biological target, like an enzyme or receptor.
In a typical molecular docking simulation, a three-dimensional model of a target protein is used as a receptor. The this compound molecule is then computationally "placed" into the binding site of this receptor in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding.
The results of such simulations can provide detailed insights into the binding mode. For this compound, this would involve identifying the specific amino acid residues in the binding pocket that interact with the molecule. researchgate.net For example, the primary amine of the dodecanoate (B1226587) chain could form hydrogen bonds with acidic residues like aspartic acid or glutamic acid. The long alkyl chain could engage in hydrophobic interactions with nonpolar residues such as leucine, valine, or isoleucine. The bulky tert-butyl group would also contribute to these hydrophobic interactions and could influence the molecule's orientation within a constrained binding pocket. This detailed understanding of binding interactions is crucial in fields like drug discovery and materials science. nih.govnih.gov
Prediction of Molecular Descriptors Relevant to Reactivity and Synthesis Design
Molecular descriptors are numerical values that characterize the properties of a molecule based on its structure. mdpi.com These descriptors can be calculated from the molecular graph and are used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies to predict the physicochemical properties and biological activities of compounds. researchgate.net
For this compound, a range of molecular descriptors can be calculated to predict its reactivity and to aid in the design of its synthesis. nih.gov For example, topological descriptors can provide information about the size, shape, and degree of branching of the molecule. Electronic descriptors, derived from quantum chemical calculations, can quantify its reactivity.
Descriptors relevant to synthesis design include properties like LogP (the logarithm of the octanol-water partition coefficient), which indicates the molecule's hydrophobicity. A high LogP value for this compound would suggest poor solubility in water and good solubility in nonpolar organic solvents, guiding the choice of solvents for reaction and purification. Polar Surface Area (PSA) is another critical descriptor, which is calculated from the surface contributions of polar atoms. It is a good predictor of a molecule's ability to permeate cell membranes. For synthetic planning, descriptors can also help anticipate potential side reactions or the reactivity of the amine and ester functional groups under different conditions. organic-chemistry.org
Table 2: Illustrative Molecular Descriptors for this compound (Note: The following values are hypothetical and for illustrative purposes.)
| Descriptor | Hypothetical Value | Relevance to Reactivity and Synthesis |
|---|---|---|
| Molecular Weight | 271.44 g/mol | Fundamental property for stoichiometric calculations |
| LogP | 5.2 | Predicts high hydrophobicity and solubility in nonpolar solvents |
| Polar Surface Area (PSA) | 38.3 Ų | Influences solubility and membrane permeability |
| Number of H-Bond Donors | 1 | Indicates potential for hydrogen bonding interactions (from the amine group) |
| Number of H-Bond Acceptors | 2 | Indicates potential for hydrogen bonding interactions (from the ester oxygens) |
Analytical Methodologies for Characterization and Quantification in Research Contexts
Spectroscopic Techniques for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the molecular structure of tert-Butyl 12-aminododecanoate by probing the interactions of the molecule with electromagnetic radiation. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are the primary methods employed for this purpose.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound.
¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms (protons) in the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the tert-butyl group, the long methylene (B1212753) chain, and the terminal amino group. The protons of the nine equivalent methyl groups in the tert-butyl ester moiety would appear as a sharp singlet, typically in the upfield region around 1.4 ppm. The methylene protons of the dodecanoate (B1226587) chain would present as a series of multiplets in the range of 1.2-1.6 ppm. The methylene group adjacent to the ester oxygen would be shifted downfield to approximately 2.2 ppm, while the methylene group adjacent to the amino group would appear around 2.7 ppm.
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. Each chemically distinct carbon atom gives a separate signal. For a related compound, 12-((tert-butoxycarbonyl)amino)dodecanoic acid, ¹³C NMR data shows characteristic peaks that can be extrapolated to this compound. doi.org The carbonyl carbon of the ester is expected to resonate around 174 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would appear at approximately 80 ppm and 28 ppm, respectively. The carbons of the long alkyl chain would produce a series of signals in the 25-35 ppm region. The carbon atom attached to the amino group would be found at a distinct chemical shift, influenced by the nitrogen atom's electronegativity.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| -C(CH₃)₃ | ~1.4 (s, 9H) | ~28 |
| -C(CH₃)₃ | - | ~80 |
| -(CH₂)₉- | ~1.2-1.6 (m) | ~25-30 |
| -CH₂-COO- | ~2.2 (t) | ~34 |
| -NH₂-CH₂- | ~2.7 (t) | ~42 |
| -COO- | - | ~174 |
Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and data from closely related compounds.
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. libretexts.org The N-H stretching vibrations of the primary amine group would typically appear as two sharp bands in the range of 3300-3500 cm⁻¹. libretexts.org The C-H stretching vibrations of the alkyl chain and the tert-butyl group would be observed as strong absorptions between 2850 and 3000 cm⁻¹. The C-O stretching vibration of the ester group will likely show two strong bands in the 1000 to 1300 cm⁻¹ range. libretexts.org Bending vibrations for the N-H bond of the amine are expected around 1590-1650 cm⁻¹.
Table 2: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| N-H (Amine) | Stretch | 3300-3500 (two bands) |
| C-H (Alkyl) | Stretch | 2850-3000 |
| C=O (Ester) | Stretch | 1735-1750 |
| N-H (Amine) | Bend | 1590-1650 |
| C-O (Ester) | Stretch | 1000-1300 (two bands) |
Note: The data in this table is based on established characteristic infrared absorption frequencies for the respective functional groups.
Mass Spectrometry Applications
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for identifying it within complex mixtures. Various ionization and separation methods are utilized depending on the research context.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds in a mixture. Due to the presence of the polar amino group, this compound may require derivatization to increase its volatility and thermal stability for GC analysis.
In the mass spectrometer, the derivatized compound is ionized, typically by electron impact (EI), which causes fragmentation. The resulting mass spectrum shows a molecular ion peak (or a related ion) corresponding to the mass of the derivatized molecule, and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For tert-butyl esters, a common fragmentation pathway involves the loss of isobutylene (B52900) (a neutral loss of 56 Da) or the formation of a stable tert-butyl cation at m/z 57. doaj.org The long alkyl chain can also undergo characteristic fragmentation, typically producing a series of ions separated by 14 Da (corresponding to CH₂ units). whitman.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) is highly suitable for the analysis of this compound without the need for derivatization, as it is well-suited for polar and thermally labile compounds. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer.
Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that typically produces a protonated molecule [M+H]⁺. For this compound (molecular weight 271.44 g/mol ), the expected m/z value for the protonated molecule would be approximately 272.45. The Boc (tert-butoxycarbonyl) protecting group, which is structurally similar to the tert-butyl ester, is known to be somewhat labile under certain ESI conditions and can lead to in-source fragmentation, often resulting in the loss of the tert-butyl group or the entire ester group. chemicalforums.com Tandem mass spectrometry (MS/MS) can be used to induce further fragmentation of the parent ion, providing more detailed structural information.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. This technique can distinguish between compounds with the same nominal mass but different elemental formulas.
For this compound (C₁₆H₃₃NO₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value with a high degree of accuracy (typically within a few parts per million). This provides strong evidence for the compound's identity. The fragmentation of Boc-protected amino acids under ESI-MS has been studied, and a common fragmentation is the loss of isobutylene (56 Da) from the protonated molecule. nih.gov Another potential fragmentation is the loss of the entire tert-butoxycarbonyl group. The high mass accuracy of HR-ESI-MS allows for the unambiguous identification of these fragment ions.
Table 3: Predicted Key Ions in Mass Spectrometry of this compound
| Ion | Formula | Predicted m/z | Technique |
| [M+H]⁺ | C₁₆H₃₄NO₂⁺ | ~272.26 | LC-MS, HR-ESI-MS |
| [M-C₄H₈+H]⁺ | C₁₂H₂₆NO₂⁺ | ~216.20 | LC-MS/MS, HR-ESI-MS |
| [C₄H₉]⁺ | C₄H₉⁺ | ~57.07 | GC-MS, LC-MS/MS |
Note: The m/z values are predicted based on the elemental composition and common fragmentation pathways.
Chromatographic Separation Techniques (HPLC, UPLC)
The chromatographic separation of this compound is a critical step prior to its detection and quantification. Both HPLC and UPLC are suitable techniques for this purpose, with UPLC offering higher resolution and faster analysis times due to the use of smaller particle size columns.
Given the non-polar nature of the long dodecanoate chain and the presence of the tert-butyl groups, reversed-phase chromatography is the most appropriate separation mode. In reversed-phase HPLC or UPLC, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase.
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. The addition of a small amount of an acid, like formic acid or acetic acid, to the mobile phase is common practice. This serves to protonate the free amine group of this compound, leading to better peak shape and improved retention on the reversed-phase column.
A gradient elution is often employed for the separation of long-chain compounds. This involves gradually increasing the proportion of the organic solvent in the mobile phase during the chromatographic run. This approach ensures that the analyte is eluted with a good peak shape and within a reasonable time frame.
For the separation of N-protected amino acids, various HPLC methods have been developed. nih.gov While these often focus on chiral separations, the general principles of reversed-phase chromatography apply. The long alkyl chain of dodecanoate will significantly influence the retention behavior of this compound, leading to strong retention on a C18 column. Therefore, a mobile phase with a relatively high percentage of organic solvent will likely be required for elution.
Table 2: Illustrative HPLC/UPLC Separation Conditions for Long-Chain Amino Acid Esters
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Gradient | 50-95% B over 15 min | 50-95% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Column Temperature | 30-40 °C | 30-40 °C |
| Detection | UV (if derivatized) or MS | MS |
This table provides a comparison of typical starting conditions for HPLC and UPLC separation of compounds similar in structure to this compound.
Future Research Directions and Emerging Academic Applications
Exploration of Novel Sustainable Synthesis Pathways
The development of environmentally benign and economically viable methods for the synthesis of tert-butyl 12-aminododecanoate is a critical area of future research. Current synthetic routes often rely on traditional chemical methods that may involve harsh reaction conditions and generate significant waste. Future endeavors will likely focus on the principles of green chemistry to create more sustainable pathways. chemrxiv.org
Key research directions include:
Bio-based Feedstocks: Investigating the use of renewable resources, such as fatty acids derived from plant oils like castor oil, as starting materials. researchgate.netrenewable-carbon.euresearchgate.net These natural resources provide a direct route to long-chain carboxylic acids, which can be subsequently functionalized.
Enzymatic Catalysis: Employing enzymes, such as lipases and transaminases, to catalyze the esterification and amination steps. acs.orgnih.gov Enzymatic reactions offer high selectivity, operate under mild conditions, and are biodegradable, thus reducing the environmental impact. nih.govresearchgate.net For instance, a lipase (B570770) could be used for the direct esterification of 12-aminododecanoic acid with isobutylene (B52900) under solvent-free conditions.
Chemo-enzymatic Cascades: Designing one-pot reaction sequences that combine chemical and enzymatic steps to improve efficiency and reduce purification efforts. A potential pathway could involve the ozonolysis of an unsaturated fatty acid, followed by reductive amination and a final enzymatic esterification. google.com
A comparative overview of potential sustainable synthesis strategies is presented in Table 1.
| Synthesis Strategy | Key Features | Potential Advantages | Research Challenges |
|---|---|---|---|
| Bio-based Feedstocks (e.g., Castor Oil) | Utilization of renewable raw materials. researchgate.netrenewable-carbon.eu | Reduced reliance on fossil fuels, potential for biodegradability. | Feedstock variability, multi-step conversions may be required. |
| Enzymatic Catalysis | Use of enzymes like lipases and transaminases. acs.orgnih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov | Enzyme stability and cost, optimization of reaction parameters. |
| Chemo-enzymatic Cascades | Combination of chemical and enzymatic reactions in a single pot. google.com | Increased efficiency, reduced waste and purification steps. | Compatibility of reaction conditions for different catalysts. |
Development of Next-Generation Polymeric Materials
The long aliphatic chain of this compound makes it an attractive monomer for the synthesis of novel polyamides and polyesters with unique properties. nih.gov Future research in this area will likely focus on creating advanced materials with tailored functionalities.
Potential areas of exploration include:
Biodegradable Polymers: The presence of the ester linkage suggests that polymers derived from this monomer could be susceptible to hydrolysis, making them potentially biodegradable. Research into the degradation profiles of these polymers in various environments will be crucial.
Self-Healing Materials: The incorporation of long, flexible alkyl chains can impart self-healing properties to polymers. nih.govmdpi.com These chains can facilitate chain mobility and interdiffusion, allowing for the repair of microscopic damage. The reversible nature of non-covalent interactions, such as hydrogen bonding between amide groups, can also contribute to self-healing capabilities. acs.orgresearchgate.net
Functionalized Polyamides: The primary amine group can be modified post-polymerization to introduce various functional groups, leading to materials with specific properties such as antimicrobial activity, altered hydrophilicity, or the ability to chelate metal ions.
The projected properties of polymers derived from this compound are summarized in Table 2.
| Polymer Type | Potential Key Property | Underlying Structural Feature | Potential Application |
|---|---|---|---|
| Polyamide | Biodegradability | Ester linkage in the side chain. | Sustainable packaging, agricultural films. |
| Polyester-amide | Self-Healing | Long, flexible C12 alkyl chain. nih.govmdpi.com | Coatings, soft robotics, biomedical implants. acs.org |
| Functionalized Polyamide | Tunable Properties | Reactive primary amine for post-polymerization modification. | Antimicrobial surfaces, smart textiles, separation membranes. |
Advanced Strategies in Targeted Bioconjugation and Chemical Biology Tool Development
The bifunctional nature of this compound, with its protected carboxylic acid and free amine, makes it a promising candidate for use as a long-chain, flexible linker in bioconjugation and chemical biology. broadpharm.com Future research will likely exploit this structure for the development of sophisticated tools for studying and manipulating biological systems.
Emerging applications include:
Site-Specific Protein Modification: The amine group can be selectively reacted with activated esters or other electrophiles on a protein surface, allowing for the site-specific attachment of probes, drugs, or other molecules. nih.govethz.chfrontiersin.org The long alkyl chain can act as a spacer, minimizing interference between the conjugated molecule and the protein's native function.
Drug Delivery Systems: The hydrophobic dodecanoate (B1226587) chain can be used to enhance the encapsulation of lipophilic drugs within nanocarriers. The terminal amine provides a handle for attaching targeting ligands, enabling the specific delivery of therapeutic agents to diseased cells.
Development of Chemical Probes: By attaching a fluorescent dye or a photoaffinity label to the amine group, this compound can be converted into a chemical probe for studying protein-protein interactions or for identifying the binding partners of a particular small molecule.
Table 3 outlines advanced bioconjugation strategies utilizing this compound.
| Strategy | Role of this compound | Potential Outcome | Research Focus |
|---|---|---|---|
| Site-Specific Protein Labeling | Long, flexible linker. polyplus-sartorius.com | Attachment of functional molecules with minimal protein disruption. nih.gov | Optimizing reaction conditions for high specificity and yield. |
| Targeted Drug Delivery | Hydrophobic anchor and conjugation handle. | Enhanced drug loading and targeted delivery. nih.gov | Synthesis of targeted nanocarriers and in vivo evaluation. |
| Chemical Probe Development | Scaffold for attaching reporter groups. | Tools for studying biological processes in real-time. | Design and synthesis of novel probes with improved sensitivity. |
Elucidation of Biological Roles and Mechanisms as Natural Metabolites
While there is no direct evidence of this compound as a natural metabolite, its constituent parts, long-chain fatty acids and ω-amino acids, are involved in various biological processes. Future research could explore the possibility of its natural occurrence or the biological effects of its synthetic administration.
Key questions to be addressed include:
Natural Occurrence: Investigating whether this or similar long-chain amino acid esters are produced in trace amounts by microorganisms or plants, potentially as signaling molecules or metabolic intermediates.
Metabolic Fate: Studying the metabolism of this compound in biological systems. It is plausible that the ester bond would be hydrolyzed by esterases, releasing 12-aminododecanoic acid and tert-butanol (B103910). The long-chain amino acid could then enter fatty acid metabolism pathways, such as ω-oxidation. wikipedia.org
Biological Activity: Exploring the potential biological activities of this compound. Long-chain fatty acids and their derivatives are known to have roles in cell signaling and as precursors to bioactive lipids. nih.gov It would be of interest to investigate if this compound exhibits any specific interactions with cellular receptors or enzymes.
The potential metabolic pathways and biological significance are outlined in Table 4.
| Research Area | Key Question | Potential Significance | Experimental Approach |
|---|---|---|---|
| Natural Product Chemistry | Is it a natural metabolite? | Discovery of new signaling molecules or metabolic pathways. | Metabolomic analysis of various organisms. |
| Metabolism and Toxicology | How is it metabolized in vivo? nih.gov | Understanding its biocompatibility and potential toxicological profile. | In vitro and in vivo metabolic studies. |
| Pharmacology | Does it have any biological activity? | Identification of new therapeutic leads. amerigoscientific.com | Screening for activity against a panel of biological targets. |
Q & A
Basic Research Questions
Q. How can the synthesis of tert-Butyl 12-aminododecanoate be optimized for high yield and purity?
- Methodological Answer : Optimize reaction parameters such as temperature (e.g., 0–5°C for carbamate protection steps), stoichiometry (e.g., 1.2 equivalents of Boc-anhydride), and solvent choice (e.g., dichloromethane for solubility). Monitor intermediates via TLC or HPLC. Stepwise protocols from tert-butyl carbamate syntheses, such as tert-butyl ((1-amino-4-methoxycyclohexyl)methyl)carbamate (Step 6 in ), suggest using anhydrous conditions and inert atmospheres to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm backbone structure and tert-butyl group integration (e.g., singlet at ~1.4 ppm for tert-butyl protons). Dynamic NMR at low temperatures (e.g., –40°C) can resolve conformational isomers, as demonstrated in axial/equatorial tert-butyl studies .
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H] at m/z 314.3).
- X-ray Crystallography : For unambiguous stereochemical assignment, though crystallization may require slow evaporation in non-polar solvents .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Store at –20°C in inert, moisture-free environments (e.g., sealed vials with molecular sieves). Stability studies should track degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). Avoid exposure to acids/bases to prevent tert-butyl cleavage, as observed in analogous carbamate compounds .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer : Combine kinetic studies (e.g., variable-temperature NMR) with DFT calculations (B3LYP/6-31G*) to model transition states. Explicit solvent effects (e.g., ethanol as a dielectric medium) must be included to predict equatorial vs. axial tert-butyl conformers, which influence steric hindrance and reactivity . Compare experimental results with computational data to validate proposed mechanisms.
Q. How can contradictions in reported spectral data for this compound derivatives be resolved?
- Methodological Answer :
Literature Review : Cross-reference spectral databases (SciFinder, Reaxys) to identify inconsistencies in solvent effects or instrumentation .
Replication : Reproduce synthesis and characterization under standardized conditions (e.g., deuterated solvents for NMR).
Multi-Method Validation : Use complementary techniques (e.g., IR for functional groups, X-ray for crystal structure) to resolve ambiguities .
Q. What experimental designs are suitable for studying the in vivo metabolic pathways of this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize - or -labeled analogs to trace metabolic intermediates via LC-MS/MS.
- In Vitro Assays : Use liver microsomes (e.g., human CYP450 enzymes) to identify phase I metabolites.
- Animal Models : Administer the compound to rodents and collect plasma/urine for metabolite profiling, adhering to ethical guidelines (e.g., IACUC protocols) .
Q. How do computational models predict the solubility and bioavailability of this compound?
- Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models using descriptors like logP (octanol-water partition coefficient) and polar surface area. Tools like COSMO-RS can simulate solubility in biological fluids. Validate predictions with in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Methodological Notes
-
Data Table : Typical Synthesis Parameters
Parameter Optimal Condition Reference Temperature 0–5°C (protection step) Solvent Anhydrous dichloromethane Purification Hexane/EtOAc (8:2) gradient Storage –20°C, desiccated -
Key References : Prioritize peer-reviewed journals (e.g., Organic & Biomolecular Chemistry ) over commercial databases. Cross-check spectral data using institutional resources (e.g., Academic OneFile, Reaxys) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
